![molecular formula C14H13F3N2O2S B2460437 Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate CAS No. 929561-71-7](/img/structure/B2460437.png)
Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 144061-14-3. It has a molecular weight of 315.32 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3 . This indicates the presence of ethyl, methyl, trifluoromethyl, phenyl, amino, thiazole, and carboxylate groups in the molecule.Physical And Chemical Properties Analysis
This compound has a boiling point of 91-93°C . It is a solid at ambient temperature .Scientific Research Applications
Indole Derivatives Synthesis
Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and have garnered interest for their biological activity. Researchers have explored novel synthetic methods to construct indoles, and Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate can serve as a precursor for indole derivatives . These derivatives may find applications in drug development, cancer treatment, and antimicrobial agents.
Anti-Inflammatory Properties
The compound’s structure suggests potential anti-inflammatory activity. It could play a role in regulating central inflammation and controlling brain inflammation processes . Further studies are needed to explore its efficacy and mechanisms of action.
Perovskite Solar Cells
In a recent study, researchers identified Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate as a competitor for perovskite solar cells. When embedded with gold nanospheres, it exhibited a band offset compatible with high conversion efficiency (24.84%) . This suggests its potential in photovoltaic applications.
Anti-HIV Activity
Indole derivatives have been evaluated for their anti-HIV activity. Although not directly tested for this compound, related structures have shown promise against HIV-1 and HIV-2 strains in acutely infected cells . Further investigations could explore its antiviral potential.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives can act as peroxisome proliferator-activated receptor agonists, playing an important role in the regulation of inflammation .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate may also affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (31532) and physical form (solid) suggest that it may have certain pharmacokinetic properties that impact its bioavailability .
Result of Action
Given the broad-spectrum biological activities of thiazole derivatives , it is plausible that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)18-13(22-11)19-10-6-4-5-9(7-10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCMOMKHXXUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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